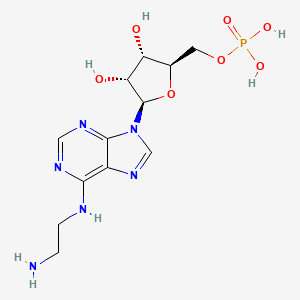
((2R,3S,4R,5R)-5-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Adenylic acid, N-(2-aminoethyl)-, also known as adenosine monophosphate, is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5’-Adenylic acid, N-(2-aminoethyl)- typically involves the synthesis of adenosine followed by phosphorylation. One method involves using powdery adenosine and polyphosphoric acid as raw materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5’-Adenylic acid, N-(2-aminoethyl)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction can occur under both acidic and alkaline conditions.
Oxidation: Common oxidizing agents can convert the compound into different oxidation states.
Substitution: Various nucleophiles can substitute the phosphate group under specific conditions.
Major Products Formed
Hydrolysis: Adenosine and inorganic phosphate.
Oxidation: Oxidized forms of adenosine monophosphate.
Substitution: Substituted nucleotides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-Adenylic acid, N-(2-aminoethyl)- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying nucleotide behavior and reactions.
Biology: Plays a role in RNA synthesis and cellular energy transfer.
Medicine: Investigated for its potential in boosting immune activity and as a dietary supplement.
Industry: Utilized in the production of various biochemical products and as a research reagent.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Energy Transfer: It is involved in the conversion of adenosine diphosphate to adenosine triphosphate, which is crucial for cellular energy.
Immune Function: Enhances T-cell maturation and function, and boosts natural killer cell activity.
Signal Transduction: Participates in various signaling pathways within the cell.
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Inosine monophosphate (IMP)
Uniqueness
5’-Adenylic acid, N-(2-aminoethyl)- is unique due to its specific role in RNA synthesis and its involvement in energy transfer processes. Unlike ADP and ATP, it does not have high-energy phosphoanhydride bonds, making it distinct in its biochemical functions .
Propiedades
Número CAS |
60915-31-3 |
|---|---|
Fórmula molecular |
C12H19N6O7P |
Peso molecular |
390.29 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N6O7P/c13-1-2-14-10-7-11(16-4-15-10)18(5-17-7)12-9(20)8(19)6(25-12)3-24-26(21,22)23/h4-6,8-9,12,19-20H,1-3,13H2,(H,14,15,16)(H2,21,22,23)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
IIZMDTIWCCOWFX-WOUKDFQISA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCN |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















